BenchChemオンラインストアへようこそ!

cyclopropyl(3-quinolinyl)methanone O-benzyloxime

Antimicrobial Resistance Quinoline Antibiotics Minimum Inhibitory Concentration

This cyclopropyl(3-quinolinyl)methanone O-benzyloxime scaffold combines a quinoline core, cyclopropyl group, and O-benzyloxime moiety for enhanced lipophilicity (cLogP ~4.5) and unique steric/electronic properties. Critical for FLT3-ITD mutant AML research (IC50 0.072 µM) and antimicrobial hit-to-lead optimization (MIC 6.25 µM against MDR bacteria). A superior, defined chemical probe for SAR studies distinct from simpler quinoline analogs.

Molecular Formula C20H18N2O
Molecular Weight 302.377
CAS No. 860784-55-0
Cat. No. B2594666
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecyclopropyl(3-quinolinyl)methanone O-benzyloxime
CAS860784-55-0
Molecular FormulaC20H18N2O
Molecular Weight302.377
Structural Identifiers
SMILESC1CC1C(=NOCC2=CC=CC=C2)C3=CC4=CC=CC=C4N=C3
InChIInChI=1S/C20H18N2O/c1-2-6-15(7-3-1)14-23-22-20(16-10-11-16)18-12-17-8-4-5-9-19(17)21-13-18/h1-9,12-13,16H,10-11,14H2/b22-20-
InChIKeyPMFSXIXJWXWTDF-XDOYNYLZSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Cyclopropyl(3-quinolinyl)methanone O-benzyloxime (CAS 860784-55-0): Structural and Procurement Baseline


Cyclopropyl(3-quinolinyl)methanone O-benzyloxime (CAS 860784-55-0) is a synthetic small molecule that integrates a cyclopropyl group, a quinoline heterocycle, and an O-benzyloxime ether moiety . This combination yields a unique scaffold (C20H18N2O, MW: 302.38 g/mol) with high lipophilicity (cLogP ~4.5, predicted) . The compound is commercially available for research purposes as a versatile building block for medicinal chemistry and chemical biology, particularly in programs targeting kinase inhibition and antimicrobial resistance .

Why Generic Substitution of Cyclopropyl(3-quinolinyl)methanone O-benzyloxime Fails


Interchanging this compound with structurally similar quinoline ketones or simple oxime ethers is not scientifically sound. The specific confluence of the cyclopropyl ring, the 3-quinolinyl ketone, and the O-benzyloxime group creates a unique electronic and steric environment. This specific topology is critical for binding to hydrophobic kinase pockets (e.g., FLT3) and for achieving the reported low-micromolar antimicrobial potency . Substituting with analogs lacking either the cyclopropyl group (which reduces metabolic stability) or the benzyloxime moiety (which drastically alters lipophilicity and target engagement) results in a complete loss of the differentiated activity profile detailed below [1].

Cyclopropyl(3-quinolinyl)methanone O-benzyloxime: Quantitative Comparative Evidence for Scientific Selection


Antimicrobial Potency Against Multi-Drug Resistant Bacteria: Cyclopropyl(3-quinolinyl)methanone O-benzyloxime vs. In-Class Quinoline Analogs

In a study evaluating antibacterial efficacy against multi-drug resistant (MDR) bacterial strains, cyclopropyl(3-quinolinyl)methanone O-benzyloxime demonstrated a Minimum Inhibitory Concentration (MIC) of 6.25 µM . This value is notably lower than many unsubstituted quinoline or simple oxime ether analogs, which typically exhibit MICs > 50 µM against similar MDR panels [1]. The presence of both the cyclopropyl and O-benzyloxime groups is implicated in enhancing membrane permeability and target binding, a feature not present in simpler 3-quinolinyl methanones .

Antimicrobial Resistance Quinoline Antibiotics Minimum Inhibitory Concentration

FLT3 Kinase Inhibition in Leukemia Cells: Cyclopropyl(3-quinolinyl)methanone O-benzyloxime vs. Untargeted Quinoline Derivatives

In vitro evaluation on MV4-11 acute myeloid leukemia cells (which harbor a FLT3-ITD mutation) revealed that cyclopropyl(3-quinolinyl)methanone O-benzyloxime potently inhibits cell growth with an IC50 of 0.072 µM . This activity is attributed to selective inhibition of FLT3 kinase, leading to G0/G1 cell cycle arrest . In contrast, generic quinoline derivatives lacking the specific O-benzyloxime substitution pattern typically show IC50 values > 1 µM in this same cell line or exhibit off-target cytotoxicity [1].

Acute Myeloid Leukemia FLT3 Inhibition Kinase Inhibitor

Lipophilicity-Driven Pharmacokinetic Differentiation: Cyclopropyl(3-quinolinyl)methanone O-benzyloxime vs. Non-Benzylated Oxime Ethers

The O-benzyloxime moiety confers a significant increase in lipophilicity (cLogP ~4.5) compared to non-benzylated oxime ethers (cLogP ~2.0-3.0) or the parent ketone . In structure-activity relationship (SAR) studies of analogous scaffolds, the introduction of a benzyloxime group has been shown to improve cell permeability by 5- to 10-fold and reduce efflux liability compared to free oximes or hydroxylamines [1]. This physicochemical differentiation directly impacts in vitro potency and predicts better in vivo exposure.

Lipophilicity Pharmacokinetics Drug Design

Optimal Research and Procurement Scenarios for Cyclopropyl(3-quinolinyl)methanone O-benzyloxime


FLT3-Kinase Targeted Probe for Acute Myeloid Leukemia (AML) Research

This compound is ideally suited for laboratories engaged in FLT3-ITD mutant AML research. Its potent, low-nanomolar IC50 (0.072 µM) in MV4-11 cells makes it a high-quality chemical probe for validating target engagement, studying downstream signaling pathways, and as a benchmark comparator in the development of novel FLT3 inhibitors. It offers a defined, synthetically accessible scaffold distinct from clinical-stage quinoline-based FLT3 inhibitors, enabling novel SAR exploration.

Antimicrobial Hit-to-Lead Optimization Against Multi-Drug Resistant Pathogens

Given its potent MIC of 6.25 µM against MDR bacteria , this compound serves as an advanced starting point (hit) for medicinal chemistry programs. The presence of the O-benzyloxime and cyclopropyl groups provides multiple vectors for further chemical diversification to improve potency, spectrum, and drug-like properties. It is a superior alternative to simpler quinoline cores that lack this pre-optimized antimicrobial activity.

Chemical Biology Studies of Lipophilic Oxime Ethers

The compound's high predicted lipophilicity (cLogP ~4.5) and unique combination of functional groups make it a valuable tool compound for studying passive membrane permeability and intracellular target engagement . It can be used in cellular thermal shift assays (CETSA) or cellular uptake studies to benchmark the behavior of lipophilic oxime ethers, providing a well-defined reference point for SAR studies focused on optimizing cellular activity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
Explore Hub


Quote Request

Request a Quote for cyclopropyl(3-quinolinyl)methanone O-benzyloxime

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.